L-Methionine sulfoximine
Overview
Description
L-Methionine sulfoximine is a derivative of L-methionine and is a methionine sulfoximine where the amino group has S-stereochemistry . It is an inhibitor of glutamine synthetase and has a role as a geroprotector . It inhibits pea glutamine synthetase by 31 to 64% when used at concentrations ranging from 5 to 25 µM following preincubation with L-glutamine .
Synthesis Analysis
The synthesis of sulfoximines and sulfonimidamides has been facilitated by the development of NH transfer reactions using hypervalent iodine and simple sources of ammonia . The continuous flow synthesis of biologically relevant methionine sulfoximine (MTO) and enantioenriched sulfoximine were tested, and long run continuous flow synthesis returned a productivity of 1.34 g/h for phenyl methyl sulfoximine . A straightforward means of late-stage one-step oxidation of methionine residues within polypeptides to afford NH-sulfoximines has been described .Molecular Structure Analysis
The linear formula of L-Methionine sulfoximine is CH3S(O)(=NH)CH2CH2CH(NH2)CO2H and it has a molecular weight of 180.23 .Chemical Reactions Analysis
L-Methionine sulfoximine (MSO) enhances NH3 production in seedling leaves of wheat, barley, corn, and sorghum plants by inhibiting GS activity . MSO is phosphorylated by glutamine synthetase . The resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme .Physical And Chemical Properties Analysis
L-Methionine sulfoximine is a methionine sulfoximine in which the amino group has S-stereochemistry. It is a methionine sulfoximine, a L-methionine derivative, and a non-proteinogenic L-alpha-amino acid .Scientific Research Applications
Glutamine Efflux and Neurophysiological Effects
MSO is recognized for its potent convulsant properties, primarily affecting astroglia. Its application in research has unveiled that a short-term treatment with MSO can significantly increase the efflux of radiolabelled glutamine from rat cortical astrocytes, without impacting the efflux of neurotransmitter amino acids like GABA or D-aspartate. This suggests MSO's role in modulating astrocyte function and its potential impact on neurophysiological processes, possibly contributing to its convulsive action (Albrecht & Norenberg, 1990).
Enzymatic Reactions and Metabolism
MSO undergoes various enzymatic reactions, being a substrate to L-amino acid oxidase, glutamine transaminase, and gamma-cystathionase. These reactions lead to the conversion of MSO into different compounds, indicating its involvement in metabolic pathways. Such enzymatic activity highlights MSO's utility in studying metabolic processes and its potential contribution to toxicity (Cooper, Stephani, & Meister, 1976).
Antioxidant Enzymes and Methionine Oxidation
Research into MSO has also extended into the domain of methionine oxidation and the reduction of methionine sulfoxide, underscoring the importance of methionine in protein synthesis and cellular defense mechanisms against oxidative stress. Discoveries around methionine sulfoxide reductase enzymes, which reduce methionine sulfoxide back to methionine, reflect MSO's relevance in exploring antioxidant pathways and the potential for therapeutic application in conditions characterized by oxidative stress (Achilli, Ciana, & Minetti, 2015).
Neurodegeneration and Cellular Stress
MSO's role extends into neurodegenerative disease models, where its effects on oxidative stress, mitochondrial dysfunction, and cellular metabolism are examined. Studies involving MSO offer insights into mechanisms underlying diseases like Parkinson's and Alzheimer's, providing a foundation for potential therapeutic strategies aimed at mitigating neurodegeneration through modulation of metabolic and oxidative pathways (Catanesi et al., 2021; Tapia-Rojas et al., 2015).
Safety And Hazards
L-Methionine sulfoximine causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Sulfoximines are emerging moieties for medicinal and biological chemistry, due in part to their efficacy in selective inhibition of amide-forming enzymes such as γ-glutamylcysteine synthetase . The development of Bayer’s pan-CDK inhibitor BAY1000394, the first of sulfoximine-containing compounds to enter the clinic , thrust sulfoximines into the limelight . This development serves as a strategy to incorporate diverse sulfoximine structures within natural polypeptides, and also identifies the methionine sulfoximine residue as a new site for bioorthogonal, chemoselective bioconjugation .
properties
IUPAC Name |
(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTAYKAGBXMACB-DPVSGNNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=N)(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936181 | |
Record name | L-Methionine sulfoximine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Methionine sulfoximine | |
CAS RN |
15985-39-4, 21752-32-9, 21752-31-8 | |
Record name | L-Methionine-DL-sulfoximine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15985-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Methionine-S,R-sulfoximine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methionine sulfoximine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methionine sulfoximine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14103 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Methionine sulfoximine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Methionine sulfoximine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIONINE SULFOXIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9P6YZ6JX9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHIONINE SULFOXIMINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X87YR5KVS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHIONINE SULFOXIMINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE3D2PZ3TT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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